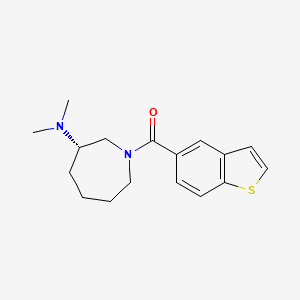

![molecular formula C16H14ClN3O2 B5588049 N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide is related to the class of chemicals that includes quinoline derivatives. These compounds are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and materials with specific chemical properties.

Synthesis Analysis

The synthesis process of related quinoline and furamide derivatives involves multiple steps, including palladium-catalysed cyclisation and reactions with various agents such as iodophenyl derivatives and carbonyl chloride. These methods are employed to construct the complex structures characteristic of quinoline derivatives, such as furo[3,2-c]quinolin-4(5H)-ones and thiazolo[5,4-f]quinolines (Lindahl et al., 2006); (El’chaninov et al., 2017).

Molecular Structure Analysis

The molecular structure of N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide and its derivatives is complex, featuring a combination of quinoline and furamide moieties. The structure includes various functional groups attached to the core quinoline ring, influencing the chemical behavior and reactivity of the compounds. The crystal structure analysis of related compounds provides insights into their geometric configuration and intermolecular interactions (De et al., 1998).

Chemical Reactions and Properties

The chemical reactions of quinoline derivatives include various functionalization and substitution processes, which modify their chemical properties. These reactions, such as electrophilic substitution and aminolysis, play a crucial role in the synthesis and development of quinoline-based compounds with desired properties (Jansson et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide and its derivatives have been extensively studied for their synthesis methods and chemical properties. For instance, the synthesis and characterization of related compounds involve coupling reactions and the exploration of electrophilic and nucleophilic substitution reactions, highlighting the versatility of these compounds in chemical synthesis (El’chaninov & Aleksandrov, 2017). Furthermore, palladium-catalyzed cyclization has been developed as a method for synthesizing furo[3,2-c]quinolin-4(5H)-ones, demonstrating the potential for creating diverse molecular structures using similar core components (Lindahl et al., 2006).

Biological Applications

Research has also explored the potential biological applications of these compounds. For example, certain derivatives have been synthesized with the aim of targeting delivery of therapeutic agents to biological sites, such as tumors. These compounds can form coordinate bonds with metal ions, demonstrating their potential in medicinal chemistry and drug design (Yang et al., 2017). Moreover, antimicrobial activities of specific derivatives have been evaluated, indicating significant inhibition of bacterial and fungal growth, which suggests potential applications in developing new antimicrobial agents (Ahmed et al., 2006).

Photovoltaic and Sensor Applications

Additionally, derivatives of N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide have been studied for their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication. This research opens avenues for their application in energy conversion technologies (Zeyada et al., 2016). Similarly, the development of chemosensors based on these compounds for monitoring Zn2+ concentrations in living cells and aqueous solutions showcases their utility in environmental monitoring and biological research (Park et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds often involves interaction with biological targets. For example, chloroquine, which contains the 7-chloro-4-quinolinyl group, is known to inhibit the growth of Plasmodium falciparum by accumulating in the parasite’s food vacuole and preventing the detoxification of heme .

Future Directions

The development of new compounds with the 7-chloro-4-quinolinyl group is an active area of research, particularly in the field of antimalarial drug discovery . Future work could involve the synthesis and testing of “N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide” for potential biological activity.

properties

IUPAC Name |

N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-11-3-4-12-13(5-6-18-14(12)10-11)19-7-8-20-16(21)15-2-1-9-22-15/h1-6,9-10H,7-8H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXNJIFIOOJUGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCNC2=C3C=CC(=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)

![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)